molecular formula C14H8Cl2N2O3 B4733801 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

Cat. No. B4733801
M. Wt: 323.1 g/mol
InChI Key: UZFMEXMZCWIBAZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, also known as Clotrimazole, is a synthetic antifungal drug that is widely used in the treatment of various fungal infections. It belongs to the class of azole antifungal agents and has been proven to be highly effective in treating both superficial and systemic fungal infections. Clotrimazole is a potent inhibitor of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a crucial component of fungal cell membranes.

Mechanism of Action

1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is a crucial component of fungal cell membranes. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione binds to the fungal cytochrome P450 enzymes, which are responsible for the synthesis of ergosterol, and inhibits their activity. This leads to the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to fungal cell death.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.

Advantages and Limitations for Lab Experiments

1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been extensively studied for its antifungal properties. However, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural antifungal agents. Additionally, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been shown to have some cytotoxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione. One potential area of research is the development of new analogs of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione with improved antifungal activity and reduced cytotoxicity. Another area of research is the investigation of the immunomodulatory and anti-inflammatory effects of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, which may have therapeutic applications beyond its antifungal activity. Finally, the potential use of 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione in combination with other drugs for the treatment of fungal infections should be explored.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has also been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. 1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione has been used in various scientific research studies to investigate its potential therapeutic applications.

properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O3/c15-11-4-3-8(6-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFMEXMZCWIBAZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-(3,4-dichlorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

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